molecular formula C21H15NO2 B15203373 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15203373
M. Wt: 313.3 g/mol
InChI Key: ORNHUVMARJYFIO-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a benzyloxy group, a formyl group, and a carbonitrile group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a biphenyl derivative under basic conditions to form the benzyloxy group.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the benzyloxy biphenyl derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-3-carbonitrile.

    Reduction: Formation of 4’-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbonitrile.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4’-(Benzyloxy)-3’-bromo[1,1’-biphenyl]-4-ol: Similar structure with a bromine atom instead of a formyl group.

    4’-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a carbonitrile group.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

3-(3-formyl-4-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2

InChI Key

ORNHUVMARJYFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)C=O

Origin of Product

United States

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